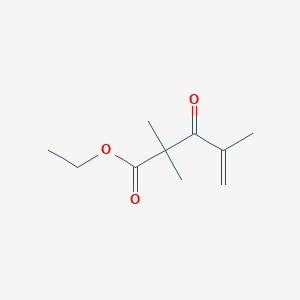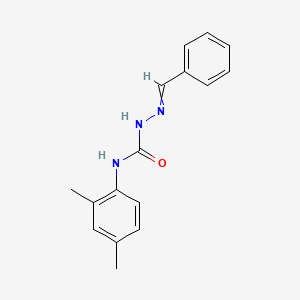![molecular formula C18H14ClF2NO B15166895 5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-96-2](/img/structure/B15166895.png)
5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Difluorophenyl Group:
Attachment of the Propan-2-yl Group: The final step involves the etherification of the quinoline derivative with isopropyl alcohol under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: The chlorine atom and the difluorophenyl group can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce fully saturated quinoline derivatives.
Applications De Recherche Scientifique
5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It has been used as a probe to study the binding interactions with biological macromolecules such as proteins and DNA.
Industrial Applications: The compound’s unique structural features make it a valuable intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-8-hydroxyquinoline: Another quinoline derivative with antimicrobial properties.
7-Chloro-4-(3,5-difluorophenyl)quinoline: A structurally similar compound with potential anti-inflammatory activity.
Uniqueness
5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to the presence of both the difluorophenyl and propan-2-yl groups, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
648896-96-2 |
|---|---|
Formule moléculaire |
C18H14ClF2NO |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
5-chloro-7-(3,5-difluorophenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C18H14ClF2NO/c1-10(2)23-18-15(11-6-12(20)8-13(21)7-11)9-16(19)14-4-3-5-22-17(14)18/h3-10H,1-2H3 |
Clé InChI |
KGRVGXIZSQXTNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C2C(=C(C=C1C3=CC(=CC(=C3)F)F)Cl)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)



![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)


![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)

![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)


